20|A-二氢孕烯醇 3-硫酸钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

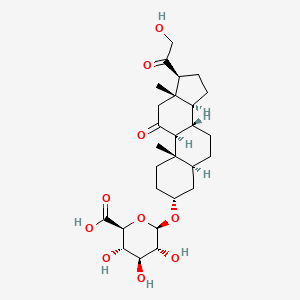

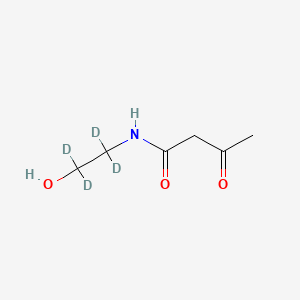

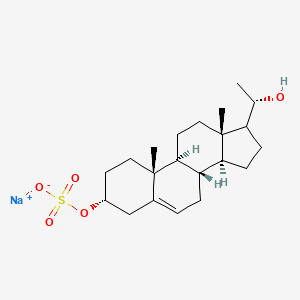

20|A-Dihydro Pregnenolone 3-Sulfate Sodium Salt is a research chemical . It is a metabolite of the natural steroid hormone pregnenolone . It has a molecular formula of C21H33NaO5S and a molecular weight of 420.54 g/mol .

Molecular Structure Analysis

The molecular structure of 20|A-Dihydro Pregnenolone 3-Sulfate Sodium Salt is represented by the SMILES string: CC@@HOS(=O)(=O)[O-])C)C)O.[Na+] .Physical And Chemical Properties Analysis

The physical and chemical properties of 20|A-Dihydro Pregnenolone 3-Sulfate Sodium Salt include a molecular weight of 420.54 g/mol and a molecular formula of C21H33NaO5S . It is soluble in methanol and water .科学研究应用

神经类固醇的合成和功能

研究强调了 20α-二氢孕烯醇及其硫酸化衍生物等神经活性类固醇在脑功能中的关键作用,以及它们对压力相关疾病的治疗潜力。包括孕烯醇和孕酮衍生物在内的神经类固醇对 GABA_A 受体、促肾上腺皮质激素释放因子 (CRF) 和促炎信号传导表现出影响,表明它们在预防和治疗 PTSD、抑郁症和神经系统疾病等压力相关疾病中很重要 (Boero, Porcu, & Morrow, 2019)。

类固醇生成和代谢途径

孕烯醇作为 20α-二氢孕烯醇的前体,在类固醇生成途径中起着至关重要的作用,通过各种代谢途径转化为睾酮。这一过程对于理解与类固醇生物合成相关的疾病很重要,例如明显的孕烯羟基化缺陷 (APHD),其特征是孕烯醇和孕酮产生过多 (Preslock, 1980; Shackleton & Małunowicz, 2003)。

认知衰老和神经类固醇

对孕烯醇及其硫酸酯等神经类固醇的研究表明它们参与认知衰老,有证据表明它们在老年啮齿动物中具有增强记忆的特性。这些发现表明此类神经类固醇在改善与衰老和阿尔茨海默病相关的学习和记忆障碍中具有潜在作用 (Vallée, Mayo, & Moal, 2001)。

神经类固醇和癫痫

神经类固醇也与癫痫疾病的调节有关。它们通过对 GABA_A 受体介导的抑制的作用发挥抗惊厥和抗癫痫作用,突出了神经类固醇及其类似物在治疗耐药性癫痫患者和控制癫痫发生的治疗潜力 (Biagini, Panuccio, & Avoli, 2010)。

环境和健康视角

虽然与 20α-二氢孕烯醇 3-硫酸钠盐没有直接关系,但评估饮用水中硫酸盐对健康影响的研究表明,了解硫酸化化合物的环境和健康影响非常重要。这些见解对于评估消费者产品中硫酸盐和相关化合物的安全性和监管标准至关重要 (Backer, Esteban, Rubin, Kieszak, & Mcgeehin, 2001)。

作用机制

Target of Action

The primary target of 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt is the N-methyl-D-aspartate receptor (NMDA) , γ-Aminobutyric acid type A (GABAA) , and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA-kainate) . These receptors play a crucial role in neurotransmission and synaptic plasticity in the central nervous system.

Mode of Action

20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt interacts with its targets by stimulating these receptors. It also activates the transient receptor potential melastatin (TRPM3) , which is a calcium-permeable ion channel . This interaction leads to changes in the intracellular calcium concentration, which can affect various cellular processes.

Biochemical Pathways

The compound’s action on the NMDA, GABAA, and AMPA-kainate receptors influences several biochemical pathways. One of the key pathways affected is the AKT/GSK3β signaling pathway . This pathway is involved in many cellular processes, including cell survival, growth, proliferation, and metabolism.

Pharmacokinetics

It’s known that the compound is used for proteomics research , suggesting that it may have good bioavailability.

Result of Action

The stimulation of the NMDA, GABAA, and AMPA-kainate receptors, and the activation of the TRPM3 channel by 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt, can lead to various molecular and cellular effects. For instance, it has been reported to improve schizophrenia and behavioral anomalies .

Action Environment

The action, efficacy, and stability of 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt can be influenced by various environmental factors. For example, it’s used in brain perfusion experiments, drug delivery research, and neuroscience research , suggesting that the compound’s action can be influenced by the brain environment and the presence of other drugs.

生化分析

Biochemical Properties

20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it modulates NMDA receptor responses to exogenously applied glutamate . The nature of these interactions is complex and involves a variety of biochemical processes.

Cellular Effects

The effects of 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it stimulates the transient receptor potential melastatin 3 (TRPM3), which plays a crucial role in cellular calcium signaling .

Molecular Mechanism

At the molecular level, 20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it modulates NMDA receptor responses, which are critical for synaptic plasticity and memory function .

Metabolic Pathways

20alpha-Dihydro Pregnenolone 3-Sulfate Sodium Salt is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . Detailed information on these metabolic pathways is currently limited.

属性

IUPAC Name |

sodium;[(3R,8S,9S,10R,13S,14S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,13,15-19,22H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t13-,15+,16-,17?,18-,19-,20-,21+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKPXOMJAHGBHE-KRTOWHFASA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747635 |

Source

|

| Record name | Sodium (3alpha,17xi,20S)-20-hydroxypregn-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131320-06-4 |

Source

|

| Record name | Sodium (3alpha,17xi,20S)-20-hydroxypregn-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B586630.png)